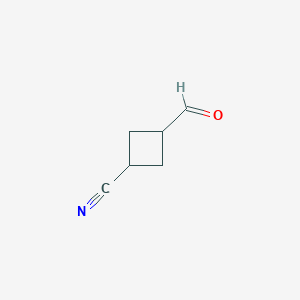
3-Formylcyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It also includes the class of compounds it belongs to and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, catalysts, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also includes studying how these properties influence the compound’s behavior in different environments .Wissenschaftliche Forschungsanwendungen
Isomerization and Synthesis of Derivatives : Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives in specific conditions, demonstrating its role in the synthesis of complex organic compounds (Razin & Ulin, 2003).
Catalyzed Reactions for Novel Compounds : Research has shown that 1-alkynylcyclobutanols react with aryl iodides in the presence of palladium catalysts to form 2-disubstituted methylenecyclopentan-1-ones. This process is a clear example of how 3-Formylcyclobutane-1-carbonitrile derivatives can be used in catalyzed ring expansion reactions (Wei, Wei, Pan, & Wu, 2003).
Synthesis of Heterocyclic Compounds : A study reported the synthesis of 2-hydroxybenzoyl-1,2-dihydropyridine-3-carboxylates and other heterocyclic compounds using a three-component, one-pot synthesis method involving 3-formylchromones. This underscores the versatility of 3-Formylcyclobutane-1-carbonitrile in creating diverse heterocyclic structures (Rajkumar, Suman, & Raju, 2015).
Organometallic Analogs and Catalysis : The synthesis of 1-zirconacyclobuta-2,3-dienes, which are organometallic analogs of elusive 1,2-cyclobutadiene, illustrates the potential of 3-Formylcyclobutane-1-carbonitrile derivatives in organometallic chemistry and catalysis. These compounds have shown interesting reactivity patterns and structural properties (Shi et al., 2021).
Glass Transition Temperature in Polymer Science : The effect of cyclobutane carbonitrile rings, such as those in 3-Formylcyclobutane-1-carbonitrile, on the glass transition temperature of vinyl copolymers was studied, revealing their impact on polymer properties. This research is significant for materials science and engineering (Collette, Gale, & Belletěte, 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-formylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8/h4-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTBCTJEUJKOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylcyclobutane-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



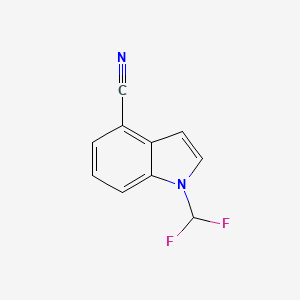
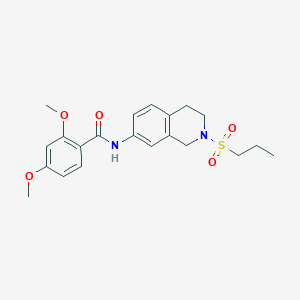

amine](/img/structure/B2966071.png)
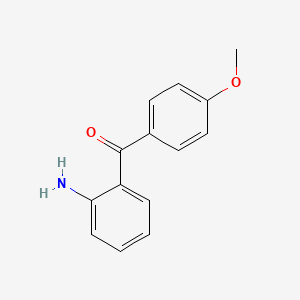
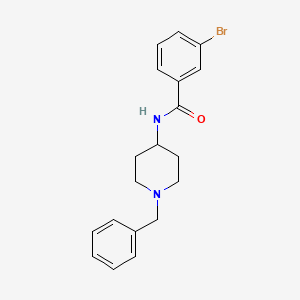
![methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2966076.png)
![3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2966078.png)


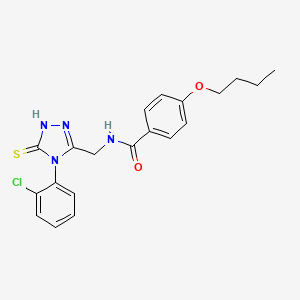
![(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2966086.png)